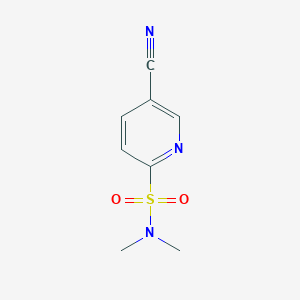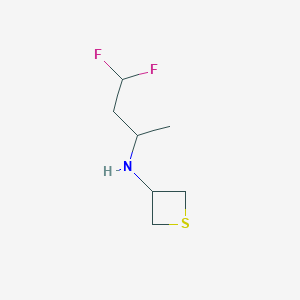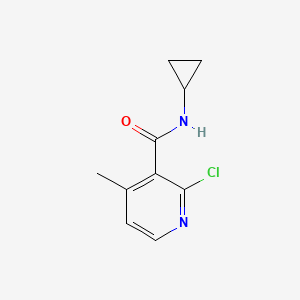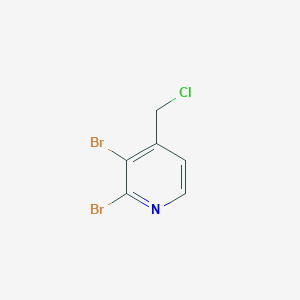
2,3-Dibromo-4-(chloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-4-(chloromethyl)pyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of bromine and chlorine atoms in the compound makes it highly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-(chloromethyl)pyridine typically involves the bromination and chloromethylation of pyridine derivatives. One common method involves the bromination of 4-(chloromethyl)pyridine using bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the 2 and 3 positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-4-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2,3-Dibromo-4-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-4-(chloromethyl)pyridine involves its reactivity with nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, allowing the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloro-4-(chloromethyl)pyridine
- 2,3-Dibromo-4-methylpyridine
- 2,3-Dibromo-5-(chloromethyl)pyridine
Uniqueness
2,3-Dibromo-4-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of organic compounds.
Propiedades
Fórmula molecular |
C6H4Br2ClN |
|---|---|
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
2,3-dibromo-4-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-5-4(3-9)1-2-10-6(5)8/h1-2H,3H2 |
Clave InChI |
ACQGJBIEVZCRBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1CCl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


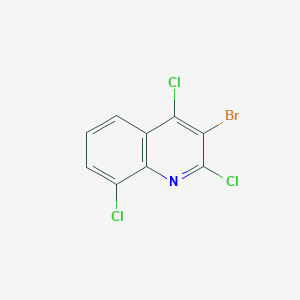
![2-Methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13003418.png)
![2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B13003425.png)
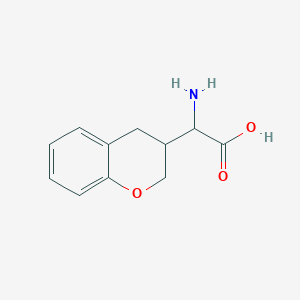
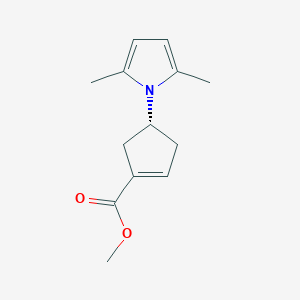
![8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13003456.png)


